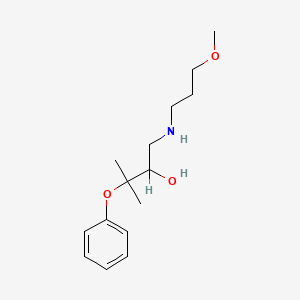
2-Butanol, 1-(3-methoxypropyl)amino-3-methyl-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropylamino)-3-methyl-3-(phenoxy)butan-2-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropylamino)-3-methyl-3-(phenoxy)butan-2-ol typically involves multiple steps. One common method includes the reaction of 3-methoxypropylamine with 3-methyl-3-(phenoxy)butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropylamino)-3-methyl-3-(phenoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or alcohol functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropylamino)-3-methyl-3-(phenoxy)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Methoxypropylamino)-3-methyl-3-(phenoxy)butan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors in biological systems. The compound’s structure allows it to form hydrogen bonds and other interactions that can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol: Similar in structure but lacks the methyl group.
3-Methoxy-3-methyl-1-butanol: Similar backbone but different functional groups.
Phenoxypropanolamines: A class of compounds with similar structural motifs.
Uniqueness
1-(3-Methoxypropylamino)-3-methyl-3-(phenoxy)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
7565-17-5 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
1-(3-methoxypropylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,19-13-8-5-4-6-9-13)14(17)12-16-10-7-11-18-3/h4-6,8-9,14,16-17H,7,10-12H2,1-3H3 |
InChI Key |
CYJOKVSQEACSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CNCCCOC)O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















